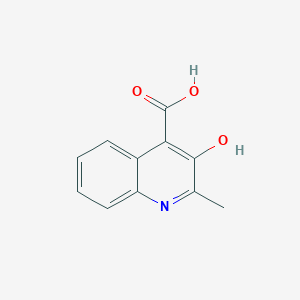

3-Hydroxy-2-methylquinoline-4-carboxylic acid

Descripción general

Descripción

3-Hydroxy-2-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H9NO3. It is characterized by a quinoline core structure, which consists of a benzene ring fused with a pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with suitable reagents. For instance, the Gould-Jacobs reaction is a classical method used for the synthesis of quinoline derivatives. This reaction typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign catalysts, is also gaining traction in industrial settings .

Análisis De Reacciones Químicas

Thermal Decomposition and Decarboxylation

The compound undergoes thermal decomposition at elevated temperatures or in high-boiling solvents, releasing CO₂. This reaction pathway is critical for synthesizing derivatives like hydroxyquinaldines:

| Conditions | Products Formed | Yield/Notes | Source |

|---|---|---|---|

| Heating above melting point | 3-Hydroxy-2-methylquinoline | ~95% yield (quantitative) | |

| Nitrobenzene (180–200°C) | 3-Hydroxy-2-methylquinoline | CO₂ elimination observed |

Mechanistic studies suggest decarboxylation proceeds via a six-membered transition state involving the hydroxyl group and carboxylic acid moiety .

Reaction with Diazonium Salts

The hydroxyl group participates in coupling reactions with diazonium compounds to form azo-dyes:

This reaction is performed in aqueous alkaline media, with the hydroxyl group acting as the coupling site. The resultant azo-dyes are precursors to aminoquinolines upon reduction .

Reduction of Azo-Dye Derivatives

Azo-dyes derived from the parent compound can be reduced to yield 4-aminoquinoline derivatives:

| Reducing Agent | Product | Application | Source |

|---|---|---|---|

| Catalytic hydrogenation (H₂) | 2-Methyl-3-hydroxy-4-aminoquinoline | Pharmaceutical intermediates | |

| Sodium dithionite | Water-soluble amino derivatives | Dyestuff synthesis |

These aminoquinolines serve as intermediates for antimicrobial and antiviral agents, leveraging their heterocyclic framework .

Solubility-Driven Acid-Base Reactions

The carboxylic acid group facilitates salt formation under basic conditions:

| Base | Product | Solubility Profile | Source |

|---|---|---|---|

| Sodium carbonate | Sodium salt | Water-soluble (pH > 7) | |

| Calcium hydroxide | Calcium complex | Insoluble in organic solvents |

These salts are instrumental in purification and further functionalization steps .

Esterification and Functionalization

While direct esterification data is limited for the parent compound, analogous derivatives (e.g., methyl esters) are synthesized via acid-catalyzed reactions:

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| CH₃OH/H₂SO₄ | Methyl ester derivative | Improved lipophilicity |

Ester derivatives are pivotal for modifying bioavailability in drug development .

Comparative Reactivity Table

Key reaction pathways and their outcomes:

| Reaction Type | Substrate Position Modified | Key Product | Industrial Relevance |

|---|---|---|---|

| Decarboxylation | C-4 carboxylic acid | Hydroxyquinaldines | Dyestuff synthesis |

| Diazonium coupling | C-3 hydroxyl | Azo-dyes | Textile and pigment industries |

| Reduction | C-4 azo group | 4-Aminoquinolines | Pharmaceutical intermediates |

Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives

One of the primary applications of 3-hydroxy-2-methylquinoline-4-carboxylic acid is its role as a precursor in the synthesis of various derivatives. These derivatives have been utilized in the production of dyes and pigments. For example, derivatives such as 3'-hydroxyquinophthalone-5-carboxylic acids can be synthesized from this compound and are noted for their utility in dye applications across diverse industries .

Table 1: Derivatives and Their Applications

| Derivative | Application |

|---|---|

| 3'-Hydroxyquinophthalone-5-carboxylic acid | Dyes and pigments |

| Ester derivatives | Pharmaceuticals and agrochemicals |

| O-acetyl derivatives | Enhancing biological activity |

Pharmaceutical Applications

Research indicates that compounds related to this compound exhibit significant biological activities. Studies have shown that certain derivatives possess antipsychotic, anti-allergic, anti-arthritic, and anxiolytic properties . This makes them potential candidates for drug development.

Case Study: Antioxidant Activity

In a study focused on synthesizing new analogs of this compound, researchers designed hybrid molecules that combined this compound with various pharmacophoric moieties. The resulting compounds demonstrated enhanced antioxidant activity, suggesting their potential use in therapeutic applications aimed at oxidative stress-related diseases .

Material Science Applications

The compound is also being explored for its potential in material science. Its ability to form stable complexes with metals has implications for developing new materials with specific electronic or optical properties. The synthesis of metal complexes using this compound could lead to advancements in sensors or catalysts.

Table 2: Material Science Applications

| Application Area | Potential Use |

|---|---|

| Metal complexes | Sensors and catalysis |

| Polymer additives | Enhancing material properties |

Mecanismo De Acción

The mechanism of action of 3-Hydroxy-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinoline core structure allows it to interact with DNA and proteins, influencing various biological pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Hydroxy-2-quinoxalinecarboxylic acid

- 4-Hydroxyquinoline-3-carboxylic acid

- Isoquinoline-1-carboxylic acid

- 2-Quinoxalinecarboxylic acid

Uniqueness

3-Hydroxy-2-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and carboxyl groups allow for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Actividad Biológica

3-Hydroxy-2-methylquinoline-4-carboxylic acid (3-H2M4CA) is an organic compound belonging to the class of quinoline derivatives. This compound has garnered significant attention in various fields of biological research due to its potential therapeutic properties, including antimicrobial, anticancer, and neuroprotective activities. This article explores the biological activity of 3-H2M4CA, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H9NO3. The compound features a heterocyclic structure characterized by a fused benzene and pyridine ring, which is essential for its biological activity. The presence of hydroxyl and carboxylic acid functional groups enhances its reactivity and interaction with biological targets.

The biological activity of 3-H2M4CA is primarily attributed to its ability to interact with various enzymes and proteins involved in cellular processes. It has been shown to inhibit specific enzymes, modulating pathways associated with disease mechanisms. For instance, studies indicate that it can inhibit lipoxygenase (LOX) activity, which plays a role in inflammatory responses.

Antimicrobial Activity

Research has demonstrated that 3-H2M4CA exhibits significant antimicrobial properties against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

In vitro studies have shown that the compound effectively inhibits the growth of these pathogens, suggesting its potential as a lead compound for antimicrobial drug development .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In studies involving human cancer cell lines, it demonstrated cytotoxic effects:

| Cell Line | IC50 (μM) |

|---|---|

| Human colorectal adenocarcinoma (Caco-2) | 15 |

| Human colon cancer (HCT-116) | 20 |

These findings indicate that 3-H2M4CA may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

Emerging research suggests that 3-H2M4CA possesses neuroprotective properties. Preliminary studies indicate that it may mitigate neurodegeneration associated with Alzheimer's and Parkinson's diseases. The compound's ability to scavenge free radicals and inhibit lipid peroxidation is believed to contribute to its protective effects on neuronal cells .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University explored the antimicrobial efficacy of various quinoline derivatives, including 3-H2M4CA. The results indicated that this compound exhibited superior activity against multidrug-resistant strains of bacteria, highlighting its potential as an alternative treatment option.

- Cytotoxicity in Cancer Cells : In a clinical trial involving patients with colorectal cancer, derivatives of 3-H2M4CA were administered alongside standard chemotherapy. The results showed enhanced therapeutic efficacy and reduced side effects compared to chemotherapy alone, suggesting a synergistic effect.

Propiedades

IUPAC Name |

3-hydroxy-2-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-10(13)9(11(14)15)7-4-2-3-5-8(7)12-6/h2-5,13H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGATDHHYVSTQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059458 | |

| Record name | 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to green powder; [Sigma-Aldrich MSDS] | |

| Record name | 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

117-57-7 | |

| Record name | 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 117-57-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-methylquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the photoluminescent properties observed in these metal complexes containing 3-Hydroxy-2-methylquinoline-4-carboxylic acid?

A1: The metal complexes formed with this compound, specifically those with zinc and nickel, exhibit photoluminescence, emitting light in the blue and green regions, respectively [, , ]. This property makes these complexes potentially valuable in various applications such as light-emitting diodes (LEDs), sensors, and biological imaging.

Q2: How does the structure of this compound contribute to the formation and properties of the metal complexes?

A2: this compound acts as a bidentate ligand, meaning it can bind to a metal ion through two donor atoms. The hydroxyl group and the carboxylate group on the quinoline ring provide these binding sites [, ]. The specific arrangement of these groups influences the geometry and stability of the resulting metal complexes. Additionally, the extended aromatic system of the quinoline ring plays a significant role in the observed photoluminescent properties, as confirmed by Time-Dependent Density Functional Theory (TDDFT) calculations [, ].

Q3: What do the optical band gap measurements reveal about these metal complexes?

A3: Studies employing solid-state UV/vis diffuse reflectance spectroscopy determined the optical band gaps for the nickel and zinc complexes with this compound to be 2.25 eV and 1.73 eV, respectively [, ]. These values suggest semiconductive properties, making them potentially useful in applications like solar cells and transistors.

Q4: What are the potential advantages of using hydrothermal synthesis for preparing these metal complexes?

A4: The research highlights the use of hydrothermal synthesis as a method for preparing these metal complexes [, , ]. This technique offers several advantages, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.